Thalidomide-NH-amido-C6-NH2 hydrochloride

PROTAC Linker Chemistry CRBN Neosubstrate Selectivity Ternary Complex Formation

Choose Thalidomide-NH-amido-C6-NH2 hydrochloride for its unique C6 alkyl-amine linker, offering balanced flexibility for compact ternary complex formation in PROTAC design. This ≥98% pure hydrochloride salt provides a superior solubility and stability profile over TFA counterparts in aqueous reactions, minimizing neosubstrate degradation risks like GSPT1/IKZF1/3. Its terminal amine enables direct, efficient conjugation to carboxylate warheads via standard amide coupling, accelerating degrader library synthesis.

Molecular Formula C21H28ClN5O5
Molecular Weight 465.9 g/mol
Cat. No. B11936242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-amido-C6-NH2 hydrochloride
Molecular FormulaC21H28ClN5O5
Molecular Weight465.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCN.Cl
InChIInChI=1S/C21H27N5O5.ClH/c22-10-3-1-2-4-11-23-17(28)12-24-14-7-5-6-13-18(14)21(31)26(20(13)30)15-8-9-16(27)25-19(15)29;/h5-7,15,24H,1-4,8-12,22H2,(H,23,28)(H,25,27,29);1H
InChIKeyPZBOJMZTBVXGLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-amido-C6-NH2 Hydrochloride: E3 Ligase Ligand-Linker Conjugate for PROTAC Development


Thalidomide-NH-amido-C6-NH2 hydrochloride is a synthetic E3 ubiquitin ligase ligand-linker conjugate incorporating a thalidomide-based cereblon (CRBN) ligand tethered to a C6 linear alkylamine linker via an amide bond, supplied as the hydrochloride salt [1]. Designed as a core building block for proteolysis-targeting chimeras (PROTACs), this compound enables the recruitment of the CRL4^CRBN E3 ligase complex to induce ubiquitination and subsequent proteasomal degradation of target proteins . Its molecular formula is C21H28ClN5O5 with a molecular weight of 465.93 g/mol . The terminal primary amine provides a reactive handle for straightforward conjugation to carboxylic acid-functionalized target-binding warheads, positioning this compound as a foundational intermediate for assembling heterobifunctional degraders .

Why Thalidomide-NH-amido-C6-NH2 Hydrochloride Is Not Interchangeable with Other CRBN Ligand-Linker Conjugates


In PROTAC design, the chemical composition and geometric properties of the linker—including its length, rigidity, attachment chemistry, and exit vector from the CRBN ligand—exert profound, non-linear effects on ternary complex formation, degradation efficiency, and neosubstrate selectivity [1]. Substituting Thalidomide-NH-amido-C6-NH2 hydrochloride with a superficially similar conjugate, such as the O-amido variant or a PEG-based linker, introduces critical structural perturbations that can abrogate degradation activity or redirect the degradation profile toward unintended neosubstrates, such as GSPT1 or IKZF1/3 [2]. Even the choice between hydrochloride and trifluoroacetate (TFA) salt forms influences solubility, stability, and downstream conjugation efficiency in aqueous reaction environments [3]. The following quantitative evidence guide substantiates why this specific conjugate merits distinct consideration in procurement decisions.

Quantitative Differentiation of Thalidomide-NH-amido-C6-NH2 Hydrochloride: Comparator-Based Evidence for Scientific Selection


NH-Amido vs. O-Amido Linker Connectivity: Impact on CRBN Neosubstrate Selectivity and Ternary Complex Geometry

The attachment chemistry linking the thalidomide core to the linker profoundly influences both ternary complex geometry and the potential for off-target neosubstrate degradation. Recent crystallographic and functional studies have demonstrated that altering the attachment point on the phthalimide ring—specifically moving from a nitrogen-based linkage (as in NH-amido) to an oxygen-based linkage (as in O-amido)—significantly shifts the degradation profile [1]. In a systematic analysis of CRBN warheads, alkyl-connected CRBN binders demonstrated reduced neosubstrate activity when compared with their amide counterparts, underscoring that the precise connectivity of Thalidomide-NH-amido-C6-NH2 hydrochloride confers a distinct selectivity fingerprint relative to O-linked analogs [2]. This is critical for avoiding unintended degradation of essential cellular proteins.

PROTAC Linker Chemistry CRBN Neosubstrate Selectivity Ternary Complex Formation

C6 Alkyl Linker vs. PEG Linkers: Divergent Degradation Outcomes and Linker Length-Dependent Activity

The choice of linker composition—alkyl vs. PEG—is not a matter of simple substitution. In a direct comparative study of Retro-2-based PROTACs employing thalidomide-derived CRBN ligands, molecules with a PEG-2 linker (approx. 8 atoms) acted as molecular glue degraders for the translation termination factor GSPT1, whereas longer PEG linkers abrogated this activity [1]. This study provides the first direct evidence that GSPT1 degradation depends critically on flexible PEG chain length, and that the linker type profoundly influences degradation outcome. The C6 alkyl linker in Thalidomide-NH-amido-C6-NH2 hydrochloride, with its distinct flexibility and hydrophobic character, provides a complementary chemical space distinct from PEG analogs, enabling exploration of alternative ternary complex geometries and degradation selectivity profiles [2].

PROTAC Linker Optimization GSPT1 Degradation Linker Length-Activity Relationship

Salt Form Differentiation: Hydrochloride vs. Trifluoroacetate Impact on Solubility and Stability

The salt form of a PROTAC building block directly influences its physicochemical behavior during synthesis and biological evaluation. Thalidomide-NH-amido-C6-NH2 hydrochloride exhibits a solubility of 10 mM in DMSO [1]. In contrast, the analogous Thalidomide-O-amido-C6-NH2 TFA (trifluoroacetate) salt demonstrates markedly enhanced solubility, with a reported DMSO solubility of ≥105.5 mg/mL (equivalent to ≥245 mM for the TFA salt, MW ~430.45) . While the free base and salt forms exhibit comparable biological activity at equivalent molar concentrations, the TFA salt form typically boasts enhanced water solubility and stability [2]. The hydrochloride form of the NH-amido conjugate offers a distinct solubility profile that may be preferable for specific synthetic workflows or crystallization protocols compared to the highly soluble TFA salt of the O-amido analog.

PROTAC Solubility Salt Form Selection Conjugation Efficiency

Amide Bond Linker Chemistry: Stability and Conjugation Advantages Over Ester or Carbamate Linkages

The amide bond connecting the C6 linker to the thalidomide core in Thalidomide-NH-amido-C6-NH2 hydrochloride confers greater hydrolytic stability compared to ester-based linkages. In contrast, the O-amido analog incorporates an ether/amide hybrid attachment that may exhibit different metabolic and chemical stability profiles . Furthermore, the terminal primary amine of Thalidomide-NH-amido-C6-NH2 hydrochloride provides a versatile reactive handle for efficient conjugation to carboxylic acid-functionalized target ligands via standard amide bond formation using coupling reagents such as EDC/HOBt or HATU . This well-established coupling chemistry ensures high conjugation yields and predictable product formation, a critical advantage for building reproducible PROTAC libraries.

PROTAC Linker Stability Amide Bond Conjugation Chemistry

High Purity Specification (≥98%) Supports Reproducible PROTAC Synthesis and Biological Assay Outcomes

Reproducibility in PROTAC research hinges on the chemical purity of building blocks. Thalidomide-NH-amido-C6-NH2 hydrochloride is commercially supplied with a guaranteed purity of ≥98% as determined by HPLC . This high purity specification minimizes the risk of trace impurities interfering with conjugation reactions or contributing to off-target biological effects in cellular degradation assays. In contrast, lower purity grades or in-house synthesized material without rigorous analytical validation introduce significant variability that can confound structure-activity relationship (SAR) studies and lead to false-negative or false-positive degradation results. The consistent, vendor-verified purity of this commercial building block directly supports the generation of reliable, interpretable data across PROTAC campaigns.

PROTAC Purity Batch Consistency Analytical Quality Control

Optimal Application Scenarios for Thalidomide-NH-amido-C6-NH2 Hydrochloride in PROTAC Research and Development


Synthesis of PROTACs Targeting Cytosolic or Nuclear Proteins Requiring Moderate Linker Flexibility

The C6 alkyl linker in Thalidomide-NH-amido-C6-NH2 hydrochloride provides a balance of flexibility and moderate length, making it suitable for PROTACs targeting proteins where a relatively compact ternary complex is predicted. This linker is particularly advantageous when designing degraders for targets where excessive linker length or PEG-induced hydration layers may sterically hinder productive ternary complex formation. The terminal amine enables straightforward conjugation to carboxylic acid-bearing warheads using standard amide coupling chemistry .

Neosubstrate Selectivity Profiling and CRBN Ligand SAR Studies

Given the growing recognition that linker attachment chemistry influences neosubstrate degradation profiles , Thalidomide-NH-amido-C6-NH2 hydrochloride is a valuable tool for systematically comparing degradation selectivity across warhead series. By holding the NH-amido-C6 linker constant while varying the target-binding ligand, researchers can deconvolute the contributions of warhead affinity and ternary complex geometry to degradation efficiency and specificity. This approach is essential for minimizing off-target degradation of proteins like GSPT1 or IKZF1/3, which can complicate biological interpretation and pose safety liabilities [1].

Construction of Focused PROTAC Libraries for Linker SAR Exploration

This building block is ideally suited for generating focused PROTAC libraries to systematically probe linker length and composition effects. By pairing Thalidomide-NH-amido-C6-NH2 hydrochloride with analogous conjugates featuring shorter (e.g., C4) or longer (e.g., C8, C10) alkyl linkers, or PEG-based linkers, researchers can map the linker length-activity relationship for a given target. Such studies are critical for identifying the optimal linker that maximizes degradation efficiency while minimizing neosubstrate recruitment [1]. The high purity (≥98%) ensures that observed differences in activity are attributable to linker variation rather than impurity-driven artifacts .

Benchmarking Studies Comparing Hydrochloride vs. Free Base or TFA Salt Forms

The distinct solubility profile of Thalidomide-NH-amido-C6-NH2 hydrochloride (10 mM in DMSO) compared to TFA salt forms (e.g., ≥105.5 mg/mL for the O-amido TFA analog) makes it a useful comparator for studies investigating the impact of salt form on PROTAC synthesis and biological activity . Researchers can use this hydrochloride salt to assess the influence of counterion on aqueous solubility, conjugation kinetics, and cellular permeability, providing valuable data for selecting the optimal salt form for lead optimization campaigns [1].

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